8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline
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Overview
Description
8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with a methyl group attached at the 8th position. Pyrroloquinolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment can be employed to construct the condensed pyrrolo[2,3-b]quinoline fragment . Another method involves the Pictet-Spengler reaction accompanied by cyclization and oxidation in the final step .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common solvents used in the synthesis include tetrahydrofuran and ethanol, while catalysts such as ruthenium complexes may be employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcoholic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives with various functional groups, while reduction can produce dihydro derivatives with enhanced biological activity .
Scientific Research Applications
8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By binding to these receptors, the compound can disrupt signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
8-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline can be compared with other similar compounds, such as pyrrolopyrazine derivatives and 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds share structural similarities but differ in their biological activities and applications.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
1H-pyrrolo[2,3-b]pyridine Derivatives: These derivatives target FGFRs and have shown potent inhibitory activity against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-8-3-2-4-9-7-10-5-6-13-12(10)14-11(8)9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXUYNJCUGNHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3CCNC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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